2,4,5-Trimethylaniline hydrochloride

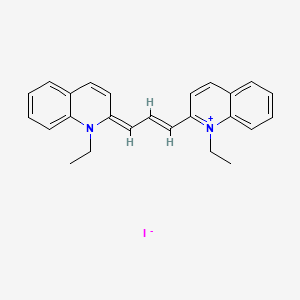

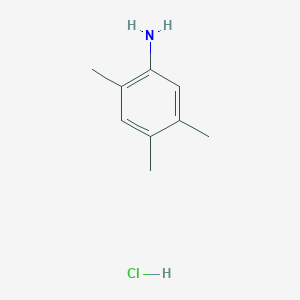

説明

2,4,5-Trimethylaniline hydrochloride is a primary aromatic amine (PAA) commonly used in chemical industries . PAAs are persistent environmental water pollutants and known to be potential human carcinogens .

Synthesis Analysis

2,4,5-Trimethylaniline solution has been used as a standard in high-performance liquid chromatography analysis for the determination of aromatic amines formed after the reduction of azo colorants in toys .Molecular Structure Analysis

The molecular formula of 2,4,5-Trimethylaniline hydrochloride is C9H14ClN . The structure of this compound can be found in various databases such as PubChem .Physical And Chemical Properties Analysis

The molecular weight of 2,4,5-Trimethylaniline hydrochloride is 171.67 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The exact mass and monoisotopic mass of the compound are 171.0814771 g/mol . The topological polar surface area is 26 Ų .科学的研究の応用

Carcinogenicity Research

2,4,5-Trimethylaniline hydrochloride has been studied for its carcinogenic potential. Research indicates that it is mutagenic in certain bacterial strains with metabolic activation and has been linked to the development of hepatocellular carcinomas in experimental animals . This compound is used in studies to understand the mechanisms of carcinogenesis and to develop strategies for cancer prevention.

Pharmaceutical Applications

In the pharmaceutical industry, 2,4,5-Trimethylaniline hydrochloride serves as a reference material for ensuring the accuracy and reliability of analytical data . It’s utilized in the synthesis of various compounds and in quality control processes to maintain high standards in drug production.

Agricultural Chemistry

This compound is employed as an analytical standard in the determination of aromatic amines, which are formed after the reduction of azo colorants in products like toys . Its role in environmental monitoring helps in assessing the safety of agricultural products and their compliance with regulatory standards.

Material Science

2,4,5-Trimethylaniline hydrochloride is used in material science research, particularly in the analysis of chemical properties and reactions. It serves as a standard in chromatographic techniques to identify and quantify substances within complex mixtures .

Chemical Synthesis

The compound is an intermediate in the synthesis of dyes, such as Ponceau 3R, and other industrial chemicals . Its applications in synthetic chemistry are crucial for the development of new materials and chemical processes.

Environmental Science

As a primary aromatic amine, 2,4,5-Trimethylaniline hydrochloride is a persistent environmental pollutant and is known to be a potential human carcinogen . Studies involving this compound help in understanding its environmental impact and in developing methods for pollution control.

Biochemistry

In biochemistry, the compound’s mutagenic properties are of interest. It’s used in genetic toxicology to study the effects of chemical exposure on DNA and to assess the risk of mutations .

Analytical Chemistry

2,4,5-Trimethylaniline hydrochloride is utilized as a standard in various analytical methods, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), for the accurate determination of chemical substances . Its role is pivotal in ensuring the precision of analytical results across diverse research fields.

Safety and Hazards

2,4,5-Trimethylaniline hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It also has specific target organ toxicity with repeated exposure, affecting the blood and hematopoietic system .

作用機序

Target of Action

2,4,5-Trimethylaniline hydrochloride is a primary aromatic amine

Mode of Action

Aromatic amines, including 2,4,5-trimethylaniline, can undergo metabolic activation to form reactive intermediates . These intermediates can bind to cellular macromolecules, leading to various cellular changes.

Biochemical Pathways

It’s known that aromatic amines can participate in various biochemical reactions, including redox reactions and acid-base neutralizations .

Result of Action

It’s known that 2,4,5-trimethylaniline was mutagenic to salmonella typhimurium with metabolic activation . This suggests that the compound may induce genetic changes in cells.

Action Environment

The action, efficacy, and stability of 2,4,5-Trimethylaniline hydrochloride can be influenced by various environmental factors. For instance, the compound is stable under normal temperatures but may decompose under light or heat . Furthermore, it’s insoluble in water, which could affect its distribution and action in aqueous environments .

特性

IUPAC Name |

2,4,5-trimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-6-4-8(3)9(10)5-7(6)2;/h4-5H,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSNPQBFMPYUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

137-17-7 (Parent) | |

| Record name | Aniline, 2,4,5-trimethyl, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4021399 | |

| Record name | 2,4,5-Trimethylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21436-97-5 | |

| Record name | Benzenamine, 2,4,5-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21436-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, 2,4,5-trimethyl, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trimethylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

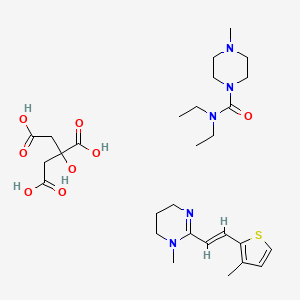

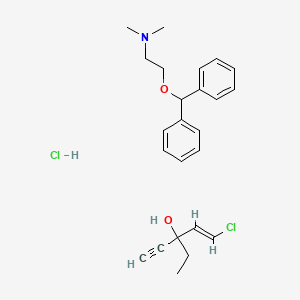

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

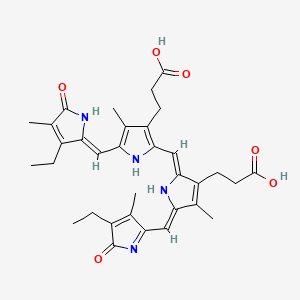

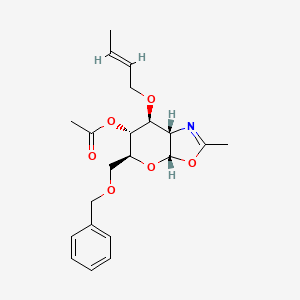

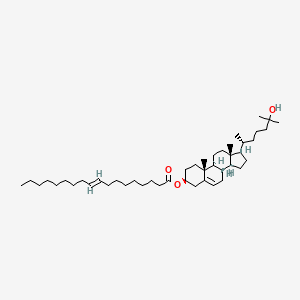

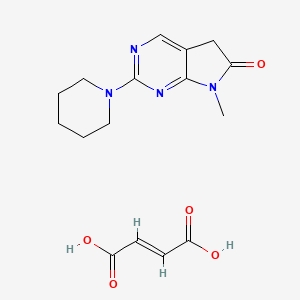

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B1235901.png)

![ethyl (2Z)-2-[(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1235907.png)

![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenylethyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235908.png)

![3-[(11R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1235911.png)